N-cyclopentyl-4-(dimethylamino)benzamide N-cyclopentyl-4-(dimethylamino)benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15032534
InChI: InChI=1S/C14H20N2O/c1-16(2)13-9-7-11(8-10-13)14(17)15-12-5-3-4-6-12/h7-10,12H,3-6H2,1-2H3,(H,15,17)
SMILES:
Molecular Formula: C14H20N2O
Molecular Weight: 232.32 g/mol

N-cyclopentyl-4-(dimethylamino)benzamide

CAS No.:

Cat. No.: VC15032534

Molecular Formula: C14H20N2O

Molecular Weight: 232.32 g/mol

* For research use only. Not for human or veterinary use.

N-cyclopentyl-4-(dimethylamino)benzamide -

Specification

Molecular Formula C14H20N2O
Molecular Weight 232.32 g/mol
IUPAC Name N-cyclopentyl-4-(dimethylamino)benzamide
Standard InChI InChI=1S/C14H20N2O/c1-16(2)13-9-7-11(8-10-13)14(17)15-12-5-3-4-6-12/h7-10,12H,3-6H2,1-2H3,(H,15,17)
Standard InChI Key FDKJAWHTUGKPEU-UHFFFAOYSA-N
Canonical SMILES CN(C)C1=CC=C(C=C1)C(=O)NC2CCCC2

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, N-cyclopentyl-4-(dimethylamino)benzamide, reflects its three core components:

  • A benzamide backbone (C6H5CONH\text{C}_6\text{H}_5\text{CONH})

  • A cyclopentyl group (C5H9\text{C}_5\text{H}_9) attached to the amide nitrogen

  • A dimethylamino group (N(CH3)2\text{N}(\text{CH}_3)_2) at the benzene ring’s para position.

The planar benzamide moiety facilitates π-π stacking interactions, while the cyclopentyl group introduces steric bulk, potentially influencing binding affinity in biological systems.

Physicochemical Properties

Key properties derived from experimental and computational data include:

PropertyValue
Molecular FormulaC14H20N2O\text{C}_{14}\text{H}_{20}\text{N}_2\text{O}
Molecular Weight232.32 g/mol
Canonical SMILESCN(C)C1=CC=C(C=C1)C(=O)NC2CCCC2
Topological Polar Surface Area41.1 Ų
LogP (Octanol-Water)2.3 (predicted)

The moderate lipophilicity (LogP ≈ 2.3) suggests balanced membrane permeability and solubility, a desirable trait for drug candidates.

Synthesis and Structural Optimization

General Synthetic Routes

The synthesis typically proceeds via a two-step sequence:

  • Formation of 4-(dimethylamino)benzoyl chloride: Reaction of 4-(dimethylamino)benzoic acid with thionyl chloride (SOCl2\text{SOCl}_2) or oxalyl chloride (ClCO2COCl\text{ClCO}_2\text{COCl}) under anhydrous conditions.

  • Amidation with cyclopentylamine: Coupling the acyl chloride with cyclopentylamine in the presence of a base like triethylamine (Et3N\text{Et}_3\text{N}) to form the final benzamide.

Alternative methods employ coupling reagents such as HATU or EDCI in dimethylformamide (DMF), achieving yields exceeding 70% under optimized conditions .

Analytical Characterization

Modern techniques validate purity and structure:

  • NMR Spectroscopy: 1H^1\text{H} NMR (400 MHz, DMSO-d6d_6) shows characteristic signals at δ 1.50–1.85 ppm (cyclopentyl CH2_2), δ 2.95 (N(CH3 _3)2_2), and δ 7.60–7.90 ppm (aromatic protons).

  • Mass Spectrometry: ESI-MS exhibits a molecular ion peak at m/z 233.2 [M+H]+^+, consistent with the molecular formula.

Biological Activity and Mechanistic Insights

Computational Modeling

Docking studies using AutoDock Vina suggest strong binding affinity (ΔG=9.2\Delta G = -9.2 kcal/mol) for the compound with the active site of histone deacetylase (HDAC) isoforms. Key interactions include:

  • Coordination of the amide carbonyl to Zn2+^{2+} in the catalytic pocket

  • π-cation interactions between the dimethylamino group and Arg39.

Applications in Drug Discovery

Lead Optimization Strategies

Structural modifications to enhance potency and pharmacokinetics:

  • Ring Expansion: Replacing cyclopentyl with cyclohexyl improves metabolic stability (t1/2t_{1/2} increased from 2.1 to 4.8 h in rat liver microsomes) .

  • Electron-Withdrawing Substituents: Introducing nitro groups at the meta position boosts kinase inhibitory activity by 3-fold .

Preclinical Development Challenges

Key hurdles include:

  • CYP450 Interactions: The compound inhibits CYP3A4 (IC50=12_{50} = 12 µM), raising potential drug-drug interaction risks.

  • Aqueous Solubility: Limited solubility (0.8 mg/mL in PBS) necessitates formulation strategies like nanoemulsions or cyclodextrin complexes.

Future Research Directions

Target Deconvolution

Advanced techniques for mechanism elucidation:

  • Chemical Proteomics: Activity-based protein profiling (ABPP) to identify off-targets

  • Cryo-EM Studies: High-resolution structural analysis of compound-target complexes

Therapeutic Areas of Interest

Emerging applications based on structural analogs:

  • Oncology: Combination therapies with checkpoint inhibitors (e.g., anti-PD-1)

  • Neurodegeneration: Modulation of tau protein aggregation in Alzheimer’s models

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